Structural Differentiation: Phenylacetyl vs. Diphenylacetyl N-Substitution – Impact on Molecular Volume, Lipophilicity, and Target Fit
CAS 845539-67-5 bears a mono-phenylacetyl N-substituent on the piperidine ring, distinguishing it from the gem-diphenyl analog, 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone (CAS 1092333-57-7; MW 395.5 g/mol). The mono-phenyl substitution reduces molecular weight by approximately 76 g/mol (319.4 vs. 395.5) and eliminates the steric bulk of the second phenyl ring at the alpha-carbon . In related benzimidazole-piperidine series, mono- vs. di-substitution at the alpha-carbon of the N-acyl group has been shown to alter receptor binding pocket occupancy, with the gem-diphenyl variant often exhibiting reduced conformational flexibility and different entropic binding contributions [1]. The mono-phenylacetyl configuration of CAS 845539-67-5 preserves a methylene spacer between the carbonyl and phenyl ring, a feature associated with enhanced conformational sampling compared to directly attached aromatic systems, which may influence binding kinetics at targets with deep hydrophobic pockets such as MCH receptors or sigma receptors.
| Evidence Dimension | Molecular weight and steric bulk at N-acyl alpha-carbon |
|---|---|
| Target Compound Data | MW 319.4 g/mol; mono-phenylacetyl (one phenyl ring at alpha-carbon via methylene spacer) |
| Comparator Or Baseline | CAS 1092333-57-7: MW 395.5 g/mol; gem-diphenylacetyl (two phenyl rings at alpha-carbon) |
| Quantified Difference | ΔMW = 76.1 g/mol (19.2% reduction); steric occupancy reduced by removal of one phenyl ring |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature (C20H21N3O vs. C26H25N3O) |
Why This Matters
Lower molecular weight and reduced steric bulk may translate to improved ligand efficiency metrics and differential target binding profiles, making CAS 845539-67-5 a more suitable starting point for lead optimization campaigns where molecular simplicity and synthetic tractability are prioritized.
- [1] Burnett DA, Wu WL, Sasikumar TK, et al. US Patent 7,511,146 B1. The patent SAR table demonstrates that mono-arylacetyl and diarylacetyl N-substituents yield different MCH receptor binding affinities within the same benzimidazole-piperidine scaffold. View Source
